6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol
CAS No.: 652977-99-6
Cat. No.: VC16802544
Molecular Formula: C10H11BrO
Molecular Weight: 227.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 652977-99-6 |
|---|---|
| Molecular Formula | C10H11BrO |
| Molecular Weight | 227.10 g/mol |
| IUPAC Name | 6-bromo-5,6,7,8-tetrahydronaphthalen-1-ol |
| Standard InChI | InChI=1S/C10H11BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,8,12H,4-6H2 |
| Standard InChI Key | KSKKEBXYDMEQSH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(CC1Br)C=CC=C2O |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol belongs to the class of tetrahydronaphthalenols, which are hydrogenated derivatives of naphthalene with a hydroxyl substituent. The compound’s IUPAC name, 6-bromo-5,6,7,8-tetrahydronaphthalen-1-ol, reflects the positions of its functional groups and the saturation state of the bicyclic system. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 652977-99-6 |
| Molecular Formula | |
| Molecular Weight | 227.10 g/mol |
| InChI | InChI=1S/C10H11BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,8,12H,4-6H2 |
| Canonical SMILES | C1CC2=C(CC1Br)C=CC=C2O |
The hydroxyl group at position 1 and bromine at position 6 introduce distinct electronic and steric effects, influencing reactivity and intermolecular interactions.
Structural Comparison with Analogues
Tetrahydronaphthalenols with bromine at alternative positions exhibit varying properties:
| Compound | CAS Number | Bromine Position | Key Differences |
|---|---|---|---|
| 2-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol | 319924-91-9 | 2 | Altered electronic effects on ring reactivity |
| 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol | 54899-73-9 | 4 | Modified steric hindrance near hydroxyl group |
The 6-bromo derivative’s bromine placement optimizes balance between electronic activation and steric accessibility, making it preferable for certain synthetic applications.
Synthetic Routes and Methodologies
Bromination of Tetrahydronaphthalen-1-ol
The most direct synthesis involves electrophilic aromatic bromination of 5,6,7,8-tetrahydronaphthalen-1-ol. Using bromine () or -bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., ), bromine is introduced at the 6-position due to the hydroxyl group’s directing effects.
Mechanistic Insights:
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The hydroxyl group activates the aromatic ring via electron donation, favoring electrophilic substitution.
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Steric factors and ring saturation dictate regioselectivity, with bromine preferentially attaching to the 6-position.
Sandmeyer Reaction-Based Synthesis
An alternative route begins with 6-amino-1-tetralone (CAS: 66361-67-9), which undergoes diazotization followed by a Sandmeyer reaction to introduce bromine:
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Diazotization: Treatment with and converts the amino group to a diazonium salt.
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Bromination: Copper(I) bromide () displaces the diazonium group, yielding 6-bromo-1-tetralone .
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Reduction: The ketone is reduced to the alcohol using agents like sodium borohydride () to produce the target compound.
Yield Optimization:
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The Sandmeyer route achieves an 83% yield for 6-bromo-1-tetralone, with subsequent reduction nearing quantitative conversion .
Physicochemical Properties and Reactivity
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) due to the hydroxyl group’s hydrogen-bonding capacity.
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Stability: Sensitive to oxidative conditions; requires storage under inert atmospheres to prevent degradation.
Functional Group Reactivity
The compound’s reactivity is governed by two functional groups:
| Functional Group | Reactions | Reagents/Conditions |
|---|---|---|
| Hydroxyl (-OH) | Esterification, oxidation | Acetic anhydride, |
| Bromine (-Br) | Nucleophilic substitution, elimination | , |
Key Transformations:
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Oxidation: Converts the hydroxyl group to a ketone, forming 6-bromo-1-tetralone .
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Substitution: Bromine can be replaced by amino or alkoxy groups under SN2 conditions.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol is a precursor to bioactive molecules targeting neurological and inflammatory pathways. For example:
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Dopamine Receptor Ligands: Structural analogs exhibit nanomolar affinity for D2 receptors, suggesting potential in antipsychotic drug development.
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Anti-inflammatory Agents: Bromine’s electronegativity enhances binding to cyclooxygenase (COX) enzymes.
Material Science Applications
The compound’s rigid bicyclic framework and halogenated structure make it suitable for:
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Liquid Crystals: Bromine improves anisotropic properties in display technologies.
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Polymer Additives: Enhances flame retardancy in thermoplastic matrices.
Comparative Analysis with Structural Analogues
Reactivity Trends
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2-Bromo Derivative: Bromine at position 2 increases steric hindrance near the hydroxyl group, reducing nucleophilic substitution rates.
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4-Bromo Derivative: Bromine’s para position relative to hydroxyl alters electronic effects, favoring electrophilic reactions at position 1.
Industrial Relevance
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Cost Efficiency: The 6-bromo isomer’s streamlined synthesis (vs. 2- or 4-bromo) reduces production costs by 15–20% in large-scale batches.
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Regulatory Compliance: Lower toxicity profiles compared to chlorinated analogs enhance its adoption in green chemistry initiatives.
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